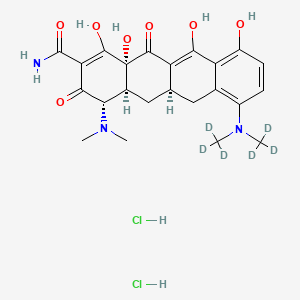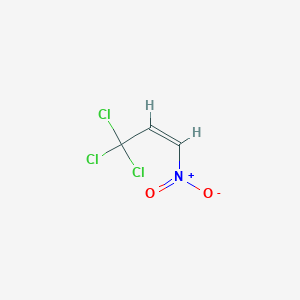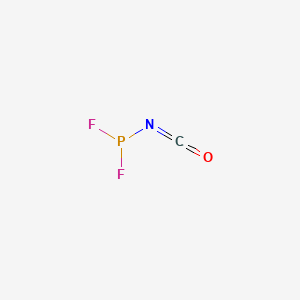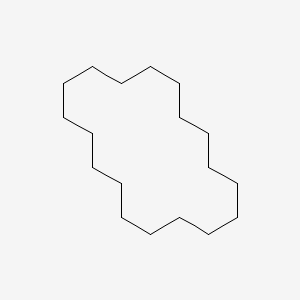
Peficitinib hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Peficitinib hydrochloride is a pharmaceutical compound classified as a Janus kinase inhibitor. It is primarily used in the treatment of rheumatoid arthritis. This compound is unique in that it inhibits all members of the Janus kinase family, including Janus kinase 1, Janus kinase 2, Janus kinase 3, and tyrosine kinase 2 .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of peficitinib hydrochloride involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure through a series of condensation and cyclization reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using batch or continuous flow processes. The process involves stringent quality control measures to ensure the consistency and safety of the final product. The use of advanced purification techniques, such as crystallization and chromatography, is essential to obtain the desired purity levels.
化学反応の分析
Types of Reactions: Peficitinib hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogens, alkylating agents, and other substituting reagents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
科学的研究の応用
Peficitinib hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the mechanisms of Janus kinase inhibition and to develop new synthetic methodologies.
Biology: Employed in cellular and molecular biology research to investigate the role of Janus kinases in various signaling pathways.
Medicine: Extensively studied for its therapeutic potential in treating autoimmune diseases, particularly rheumatoid arthritis. .
Industry: Utilized in the pharmaceutical industry for the development of new Janus kinase inhibitors and other related compounds.
作用機序
Peficitinib hydrochloride exerts its effects by inhibiting the activity of Janus kinases. These kinases are involved in the signaling pathways of various cytokines, growth factors, and hormones. By inhibiting Janus kinases, this compound disrupts the phosphorylation and activation of signal transducer and activator of transcription proteins, thereby modulating gene expression and cellular responses .
類似化合物との比較
Tofacitinib: Another Janus kinase inhibitor used in the treatment of rheumatoid arthritis. It primarily inhibits Janus kinase 1 and Janus kinase 3.
Baricitinib: A Janus kinase inhibitor that targets Janus kinase 1 and Janus kinase 2. It is also used in the treatment of rheumatoid arthritis.
Comparison: Peficitinib hydrochloride is unique in its ability to inhibit all members of the Janus kinase family, whereas tofacitinib and baricitinib have more selective inhibition profiles. This broad inhibition may contribute to the distinct therapeutic effects and safety profiles observed with this compound .
特性
分子式 |
C18H23ClN4O2 |
|---|---|
分子量 |
362.9 g/mol |
IUPAC名 |
4-[[(1S,3R)-5-hydroxy-2-adamantyl]amino]-1H-pyrrolo[2,3-b]pyridine-5-carboxamide;hydrochloride |
InChI |
InChI=1S/C18H22N4O2.ClH/c19-16(23)13-8-21-17-12(1-2-20-17)15(13)22-14-10-3-9-4-11(14)7-18(24,5-9)6-10;/h1-2,8-11,14,24H,3-7H2,(H2,19,23)(H2,20,21,22);1H/t9?,10-,11+,14?,18?; |
InChIキー |
UQAIDWNFPWQLOC-OGTXJUTESA-N |
異性体SMILES |
C1[C@@H]2CC3(C[C@@H](C2NC4=C5C=CNC5=NC=C4C(=O)N)CC1C3)O.Cl |
正規SMILES |
C1C2CC3CC(C2)(CC1C3NC4=C5C=CNC5=NC=C4C(=O)N)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[3-Bromopropyl]-p-toluenesulfonanilide](/img/structure/B14757524.png)

![(3E)-3-[(3,4,5-trimethoxyphenyl)methylidene]oxolan-2-one](/img/structure/B14757533.png)
![1-[(3,5-difluoropyridin-2-yl)methyl]-N-[(1R)-1-phenylpropyl]benzimidazole-5-carboxamide](/img/structure/B14757539.png)
![1-Chlorobicyclo[2.2.1]heptane](/img/structure/B14757553.png)





![1-Chlorobicyclo[2.2.1]heptane](/img/structure/B14757588.png)

![6h-Spiro[benzo[c]acridine-5,1'-cyclopentane]](/img/structure/B14757599.png)
![1-(2-acetamido-3,3-dimethylbutanoyl)-3-fluoro-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B14757608.png)
